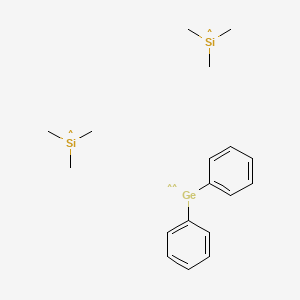
Diphenyl-lambda~2~-germane--trimethylsilyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) is an organogermanium compound that features both germanium and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-lambda~2~-germane–trimethylsilyl (1/2) typically involves the reaction of diphenylgermane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Ph2GeH2+Me3SiCl→Ph2Ge(SiMe3)+HCl
where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Scientific Research Applications
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties are being investigated for potential therapeutic uses.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which diphenyl-lambda~2~-germane–trimethylsilyl (1/2) exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, while the germanium atom can participate in various chemical reactions. The pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diphenylgermane: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the germanium atom.
Tetramethylsilane: A silicon-based compound with similar chemical properties.
Uniqueness
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
111655-78-8 |
|---|---|
Molecular Formula |
C18H28GeSi2 |
Molecular Weight |
373.2 g/mol |
InChI |
InChI=1S/C12H10Ge.2C3H9Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-4(2)3/h1-10H;2*1-3H3 |
InChI Key |
GVCDCVBCRKDJSR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















